molecular formula C6H6N4 B1296958 [1,2,4]Triazolo[1,5-a]pyridin-2-amine CAS No. 874-46-4

[1,2,4]Triazolo[1,5-a]pyridin-2-amine

Cat. No. B1296958
CAS RN: 874-46-4
M. Wt: 134.14 g/mol
InChI Key: PHTMVIAGTMTVSK-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound . It is part of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, which have found wide application in drug design . This class of compounds has been used in the design of efficient light-emitting materials for phosphorescent OLED devices .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved through various methods. A common approach involves the oxidative cyclization of N-(2-pyridyl)amidines, using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridin-2-amine has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed based on PED calculations .


Chemical Reactions Analysis

The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . 4,6-Dinitro[1,2,4]triazolo[1,5-a]pyridines were obtained by oxidizing N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with Pb(OAc)4 .


Physical And Chemical Properties Analysis

The compound “[1,2,4]Triazolo[1,5-a]pyridin-2-amine” has a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

Drug Design

  • Summary of Application : [1,2,4]Triazolo[1,5-a]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized . Another compound, LY3104607, is a GPR40 receptor inhibitor .
  • Methods of Application : The common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .
  • Results or Outcomes : The drugs synthesized using this backbone have shown to be highly effective inhibitors of type I and II Janus kinases .

Light-Emitting Materials for OLED Devices

  • Summary of Application : [1,2,4]Triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .
  • Methods of Application : The specific methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridine in the design of OLED devices has led to the creation of efficient light-emitting materials .

Biological Activities

  • Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines and their analogs have shown significant biological activities. They are present in important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
  • Methods of Application : The methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The biological activities of these compounds have been extensively described .

Fatty Acid-Binding Proteins (FABPs) Inhibitors

  • Summary of Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Methods of Application : The specific methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of FABP4 and FABP5 inhibitors has led to potential therapeutic targets for some disorders .

Herbicidal Activities

  • Summary of Application : In the series of synthetic [1,2,4]triazolo[1,5-a]pyrimidines phosphonate derivatives, compound 6 stands out as more active (92% inhibition) than the commercial herbicide bispyribac-sodium (69.8% inhibition) against Brassica campestris L .
  • Methods of Application : The specific methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of herbicides has led to more effective herbicides .

Antiproliferative Activities

  • Summary of Application : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy. The antiproliferative activities of the target compounds H1 – H18 against three human cancer cell lines, MGC-803, HCT-116 and MCF-7, were tested .
  • Methods of Application : The specific methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of antiproliferative compounds has led to potential therapeutic targets for cancer .

Antimalarial Activities

  • Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines and their analogs have shown significant antimalarial activities .
  • Methods of Application : The specific methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The antimalarial activities of these compounds have been extensively described .

Cardiovascular Vasodilators

  • Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Methods of Application : The specific methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The use of [1,2,4]Triazolo[1,5-a]pyridin-2-amine in the design of cardiovascular vasodilators has led to potential therapeutic targets for some disorders .

Anti-Inflammatory and Analgesic Activities

  • Summary of Application : [1,2,4]Triazolo[1,5-a]pyrimidines have shown remarkable biological activities in a variety of domains, such as anti-inflammatory and analgesic .
  • Methods of Application : The specific methods of application in this field are not mentioned in the source .
  • Results or Outcomes : The anti-inflammatory and analgesic activities of these compounds have been extensively described .

Safety And Hazards

The safety information for [1,2,4]Triazolo[1,5-a]pyridin-2-amine indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, which includes [1,2,4]Triazolo[1,5-a]pyridin-2-amine, has shown potential in various applications, particularly in drug design . Future research may focus on exploring more potent analogs of these structures , and their potential use as energetic materials .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTMVIAGTMTVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342730
Record name [1,2,4]Triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridin-2-amine

CAS RN

874-46-4
Record name [1,2,4]Triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A well stirred mixture of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-ol (0.300 g, 2.00 mmol), 1-fluoro-4-methanesulfonyl-benzene (0.418 g, 2.40 mmol), N,N-dimethylacetamide (2 mL) and potassium tert-butoxide (0.448 g, 4.00 mmol) was heated at 130° C. for 18 h under an argon atmosphere. The reaction mixture was evaporated in vacuo and partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution. The aqueous phase was extracted twice with dichloromethane and the combined organic layers were washed with brine, dried over sodium sulfate, filtered, and evaporated in vacuo to furnish a crude product. The crude product was purified by preparative Gilson HPLC method to yield a pure product, which was triturated from a mixture of dichloromethane, methanol, ether and hexane. 8-(4-Methanesulfonyl-phenoxy)-[1,2,4-triazolo[1,5-a]pyridin-2-ylamine was isolated as a white solid (125 mg, 20%). MP=245-247° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.53 (d, J=6.56 Hz, 1H), 7.87 (d, J=8.77 Hz, 2H), 7.36 (d, J=7.73 Hz, 1H), 7.15 (d, J=8.76 Hz, 2H), 6.92 (t, J=7.28 Hz, 1H), 6.13 (s, 1H), 3.19 (s, 3H). MS=305 (MH)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.418 g
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
XM Wang, S Mao, L Cao, XX Xie, MH Xin… - Bioorganic & Medicinal …, 2015 - Elsevier
N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibits remarkable anticancer effects and toxicity when orally administrated. In …
Number of citations: 17 www.sciencedirect.com
K Ishimoto, T Nagata, M Murabayashi, T Ikemoto - Tetrahedron, 2015 - Elsevier
Oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate has been investigated. Chlorination of 1-(5-nitropyridin-2-yl)…
Number of citations: 15 www.sciencedirect.com
BJ Dugan, DE Gingrich, EF Mesaros… - Journal of medicinal …, 2012 - ACS Publications
Members of the JAK family of nonreceptor tyrosine kinases play a critical role in the growth and progression of many cancers and in inflammatory diseases. JAK2 has emerged as a …
Number of citations: 76 pubs.acs.org
IN Melnikov, VG Kiselev, IL Dalinger, NV Muravyev… - 2021 - elibrary.ru
One of the modern trends in the design of energetic materials is synthesis of compounds with improved thermal stability and mechanical sensitivity. Fused heterocyclic structures agree …
Number of citations: 0 elibrary.ru
K Rajitha, KN Mohana - Materials Chemistry and Physics, 2020 - Elsevier
Polycaprolactone (PCL), a non toxic biodegradable polymer has limited application in the field of corrosion. In this study graphene based nanoparticles are incorporated into PCL matrix …
Number of citations: 50 www.sciencedirect.com
H Li, XM Wang, J Wang, T Shao, YP Li, QB Mei… - Bioorganic & Medicinal …, 2014 - Elsevier
The fragment of 2-substituted-3-sulfonylaminobenzamide has been proposed to replace the fragment of 2-substituted-3-sulfonylaminopyridine in PI3K and mTOR dual inhibitors to …
Number of citations: 37 www.sciencedirect.com
CJA Ribeiro, J Kankanala, J Xie, J Williams… - Bioorganic & medicinal …, 2019 - Elsevier
Tyrosyl-DNA phosphodiesterase 2 (TDP2) repairs topoisomerase II (TOP2) mediated DNA damages and causes cellular resistance to clinically used TOP2 poisons. Inhibiting TDP2 can …
Number of citations: 22 www.sciencedirect.com
B Bartels, CG Bolas, P Cueni, S Fantasia… - The Journal of …, 2015 - ACS Publications
A new method for the straightforward synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyridines and derivatives is presented. The target products are synthesized in high yields from …
Number of citations: 38 pubs.acs.org
K Milkiewicz - drugapprovalsint.com
Benjamin J. Dugan received a BS degree in Chemistry from the University of Delaware in 1993 under the tutelage of the late Dr. Cynthia McClure. He began his career at FMC …
Number of citations: 0 drugapprovalsint.com
P Khajondetchairit, O Phuangsawai… - Chemical Biology & …, 2017 - Wiley Online Library
A series of 2‐amino‐aryl‐7‐aryl‐benzoxazole derivatives have been designed, synthesized, and evaluated as anticancer agents. Fourteen of the compounds exhibited cytotoxic effects …
Number of citations: 18 onlinelibrary.wiley.com

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